

(Rac)-MEM 1003: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: (Rac)-MEM 1003

Cat. No.: B10824521

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(Rac)-MEM 1003 is the racemic mixture of MEM 1003, a potent, central nervous system-optimized dihydropyridine L-type calcium channel antagonist. Developed by Memory Pharmaceuticals, this compound was investigated for its therapeutic potential in neurodegenerative and psychiatric disorders, primarily Alzheimer's disease and bipolar disorder. Despite showing some promise in preclinical models, it ultimately failed to meet its primary endpoints in Phase 2a clinical trials.[\[1\]](#)[\[2\]](#)[\[3\]](#) This guide provides a comprehensive overview of the available technical information on **(Rac)-MEM 1003**, intended for researchers, scientists, and drug development professionals.

Core Compound Details

Property	Value	Source
Compound Name	(Rac)-MEM 1003	MedchemExpress
Synonyms	Racemate of MEM 1003	MedchemExpress
Chemical Class	Dihydropyridine	MedchemExpress
Mechanism of Action	L-type Ca ²⁺ channel antagonist	[1] [2]
CAS Number	165187-25-7	MedchemExpress
Molecular Formula	C ₂₂ H ₂₅ ClN ₂ O ₅	MedchemExpress
Molecular Weight	432.90 g/mol	MedchemExpress

Preclinical and Clinical Development

(Rac)-MEM 1003 was advanced into clinical trials based on preclinical data suggesting it had a selective effect on the central nervous system with a more benign cardiovascular profile compared to other L-type calcium channel modulators.^[4] Preclinical studies in aged rats indicated that MEM 1003 could improve spatial memory and attentional performance.

Clinical Trials

Two key Phase 2a clinical trials were conducted to evaluate the efficacy and safety of MEM 1003.

A multi-center, randomized, double-blind, placebo-controlled Phase 2a study was conducted in 183 patients with mild to moderate Alzheimer's disease.^[1] The trial did not meet its primary endpoint, which was a statistically significant improvement in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-cog) score after 12 weeks of treatment.^{[1][3]} However, a subgroup of patients who were also receiving cholinesterase inhibitors showed a positive, though not statistically significant, trend in favor of MEM 1003.^[1]

Alzheimer's Disease Phase 2a Trial Design	
Number of Participants	183
Condition	Mild to moderate Alzheimer's Disease
Treatment Arms	- 30 mg MEM 1003 twice daily- 90 mg MEM 1003 twice daily- Placebo twice daily
Treatment Duration	12 weeks
Primary Endpoint	Mean change in ADAS-cog score
Key Outcome	Failed to meet primary endpoint.

A Phase 2a trial was also conducted to assess the efficacy of MEM 1003 in patients with acute mania associated with bipolar disorder.^[2] This trial also failed to meet its primary and secondary outcome measures, indicating a lack of efficacy for this indication.^[2]

Bipolar Mania Phase 2a Trial Design	
Number of Participants	84
Condition	Acute mania in bipolar disorder
Treatment Arms	- MEM 1003 (up to 180 mg twice daily)- Placebo
Treatment Duration	21 days
Primary Endpoint	≥50% improvement from baseline in the Young Mania Rating Scale (YMRS) score
Key Outcome	Failed to meet primary endpoint.

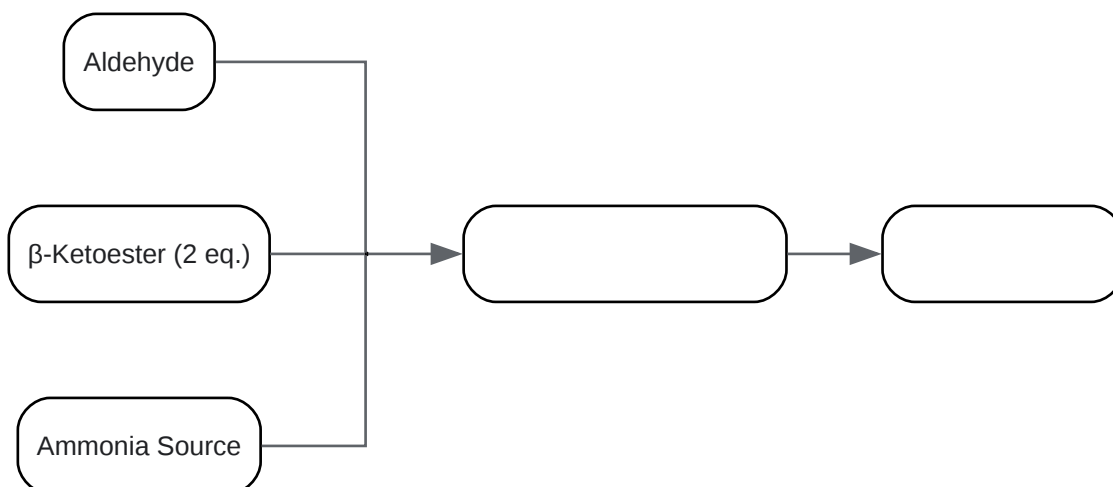
Experimental Protocols

While specific, detailed experimental protocols for **(Rac)-MEM 1003** are not publicly available, the following sections describe plausible methodologies based on standard practices for characterizing dihydropyridine L-type calcium channel antagonists.

Synthesis

(Rac)-MEM 1003, as a dihydropyridine derivative, can likely be synthesized via the Hantzsch dihydropyridine synthesis.^{[5][6][7][8]} This is a multi-component reaction that involves the condensation of an aldehyde, a β -ketoester, and a nitrogen donor.

Plausible Synthesis Workflow:



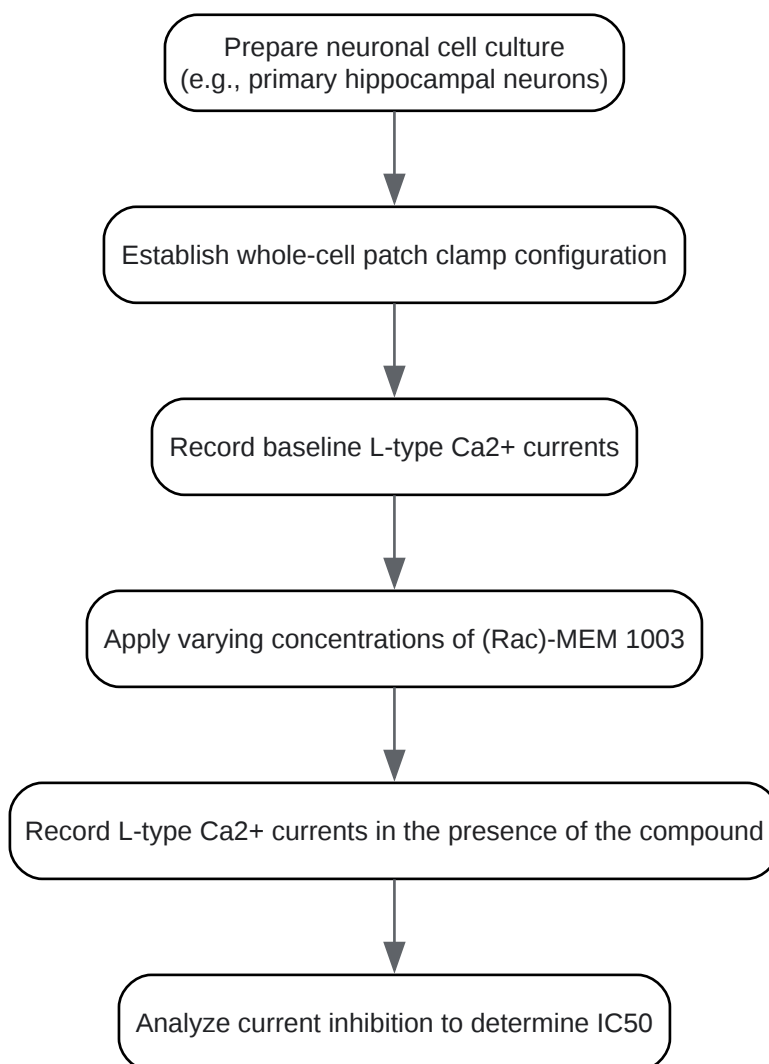
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Plausible synthesis workflow for **(Rac)-MEM 1003**.

In Vitro Characterization: Patch-Clamp Electrophysiology

To characterize the inhibitory activity of **(Rac)-MEM 1003** on L-type calcium channels, whole-cell patch-clamp electrophysiology would be the gold-standard method.^{[9][10][11][12]}

Experimental Workflow for Electrophysiological Characterization:



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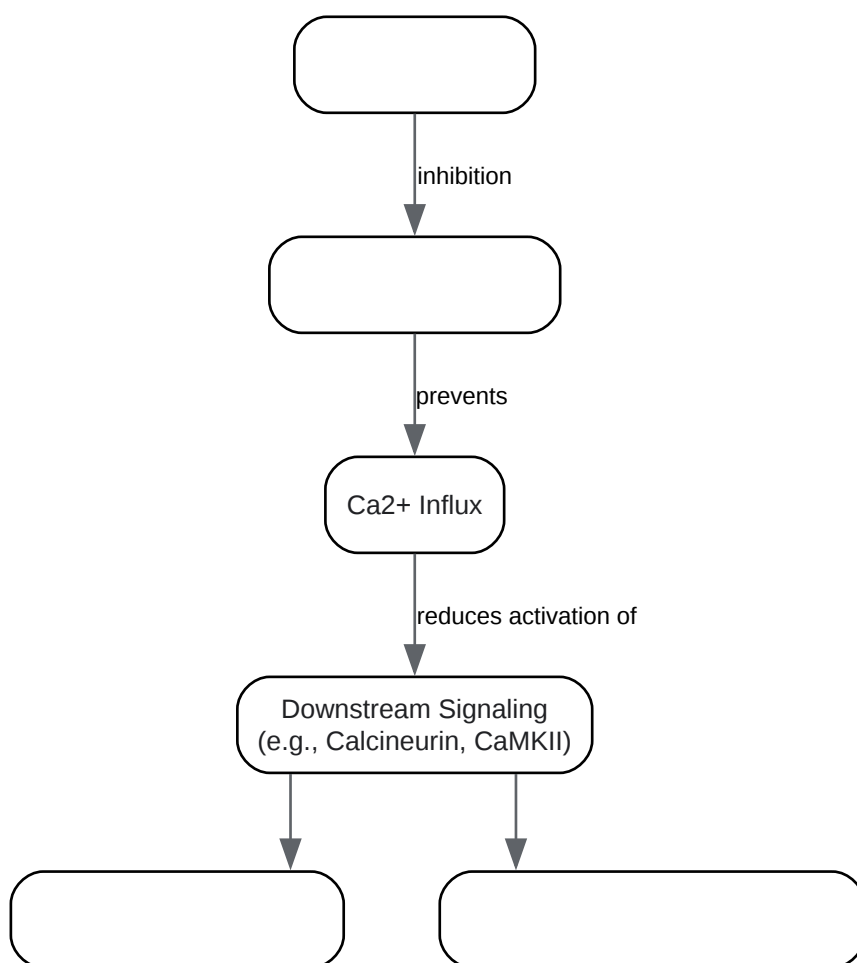
Workflow for electrophysiological characterization.

Mechanism of Action and Signaling Pathways

(Rac)-MEM 1003 functions as an antagonist of L-type voltage-gated calcium channels (L-VGCCs). In neurons, these channels, particularly the CaV1.2 and CaV1.3 subtypes, play a critical role in coupling membrane depolarization to intracellular signaling cascades that regulate processes such as gene expression and synaptic plasticity.[13][14][15]

By blocking these channels, **(Rac)-MEM 1003** is hypothesized to modulate downstream signaling pathways that are dysregulated in conditions like Alzheimer's disease. Perturbations in calcium homeostasis are a known factor in the pathophysiology of neurodegenerative diseases.[4]

Signaling Pathway Downstream of L-type Calcium Channel Blockade:



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Signaling pathway modulated by **(Rac)-MEM 1003**.

Conclusion

(Rac)-MEM 1003 is a well-characterized L-type calcium channel antagonist from a chemical standpoint. However, the lack of positive data from Phase 2a clinical trials in both Alzheimer's disease and bipolar mania has halted its clinical development. The publicly available information lacks specific quantitative preclinical data, such as binding affinities and pharmacokinetic profiles, as well as detailed clinical trial results. Despite its failure in the clinic, the development history of **(Rac)-MEM 1003** provides valuable insights into the challenges of targeting L-type calcium channels for neurological and psychiatric disorders. Future research in this area may benefit from a more targeted approach, potentially focusing on specific L-type calcium channel subtypes or combination therapies.

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